molecular formula C6H14O3S B1606789 Pentyl methanesulfonate CAS No. 6968-20-3

Pentyl methanesulfonate

Cat. No.: B1606789
CAS No.: 6968-20-3
M. Wt: 166.24 g/mol
InChI Key: GSWMXIIUDJOXNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentyl methanesulfonate is an organic compound that belongs to the family of methanesulfonates. It is characterized by the presence of a pentyl group attached to a methanesulfonate moiety. This compound is known for its utility in various chemical reactions and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentyl methanesulfonate can be synthesized through the reaction of pentanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid byproduct formed during the reaction. The general reaction scheme is as follows:

Pentanol+Methanesulfonyl chloridePentyl methanesulfonate+HCl\text{Pentanol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Pentanol+Methanesulfonyl chloride→Pentyl methanesulfonate+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, which are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

Pentyl methanesulfonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: This is the most common reaction, where the methanesulfonate group acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached.

    Oxidation and Reduction: While less common, this compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, and thiols are commonly used. The reactions typically occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed under anhydrous conditions.

Major Products

    Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using sodium azide would yield pentyl azide.

    Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the specific conditions.

    Reduction: Reduction typically results in the formation of alcohols.

Scientific Research Applications

Pentyl methanesulfonate finds applications in various fields of scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other sulfonate esters and related compounds.

    Biology: In biological research, it can be used to modify biomolecules or as a reagent in biochemical assays.

    Industry: It is employed in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of pentyl methanesulfonate primarily involves its role as a leaving group in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group due to its ability to stabilize the negative charge formed during the transition state of the reaction. This stabilization facilitates the departure of the leaving group and the subsequent attack of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • Methyl methanesulfonate
  • Ethyl methanesulfonate
  • Propyl methanesulfonate
  • Butyl methanesulfonate

Comparison

Pentyl methanesulfonate is unique among its analogs due to the longer carbon chain of the pentyl group. This longer chain can influence the compound’s solubility, reactivity, and overall chemical behavior. For instance, the increased hydrophobicity of this compound compared to methyl or ethyl methanesulfonate can affect its interactions in both chemical and biological systems.

Properties

IUPAC Name

pentyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3S/c1-3-4-5-6-9-10(2,7)8/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQUFIUZBLOTMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70989833
Record name Pentyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70989833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68957-16-4, 6968-20-3
Record name Sulfonic acids, C8-alkane hydroxy and C8-alkene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068957164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonic acid, pentyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20669
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sulfonic acids, C8-alkane hydroxy and C8-alkene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70989833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentyl methanesulfonate
Reactant of Route 2
Reactant of Route 2
Pentyl methanesulfonate
Reactant of Route 3
Reactant of Route 3
Pentyl methanesulfonate
Reactant of Route 4
Reactant of Route 4
Pentyl methanesulfonate
Reactant of Route 5
Pentyl methanesulfonate
Reactant of Route 6
Pentyl methanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.